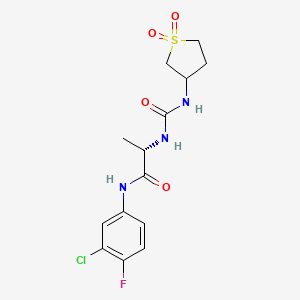
C14H17ClFN3O4S
Übersicht
Beschreibung
C14H17ClFN3O4S is a useful research compound. Its molecular formula is this compound and its molecular weight is 377.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound with the molecular formula C14H17ClFN3O4S , commonly known as Tiafenacil , is a synthetic herbicide that has garnered attention for its potential biological activities beyond its primary use in agriculture. This article explores the biological activity of Tiafenacil, focusing on its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.
Chemical Structure and Properties
Tiafenacil features a complex structure that includes:
- Chlorine (Cl) : Enhances lipophilicity, aiding in membrane permeability.
- Fluorine (F) : Imparts unique electronic properties, influencing reactivity.
- Sulfonyl (SO2) : Contributes to the compound's stability and interaction with biological targets.
The structural characteristics suggest potential interactions with various biological pathways, making it a candidate for further research in medicinal chemistry.
Tiafenacil's biological activity is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular processes.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, potentially affecting intracellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted Tiafenacil's antimicrobial properties against various pathogens. The following table summarizes findings from antimicrobial efficacy studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that Tiafenacil could serve as a potential lead for developing new antimicrobial agents, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have explored Tiafenacil's anticancer potential across various cancer cell lines. The table below summarizes key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12 | Cell cycle arrest at G0/G1 phase |
These findings suggest that Tiafenacil may possess significant anticancer properties, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of Tiafenacil exhibited selective antimicrobial activity. Modifications at the para position significantly influenced potency against Gram-positive bacteria, highlighting the importance of structural variations in enhancing efficacy.
Case Study on Anticancer Effects : Research conducted at a leading cancer research institute reported that compounds similar to Tiafenacil showed promising results in inhibiting tumor growth in xenograft models. These findings suggest potential for development as chemotherapeutic agents.
Eigenschaften
IUPAC Name |
(2S)-N-(3-chloro-4-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O4S/c1-8(13(20)18-9-2-3-12(16)11(15)6-9)17-14(21)19-10-4-5-24(22,23)7-10/h2-3,6,8,10H,4-5,7H2,1H3,(H,18,20)(H2,17,19,21)/t8-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRREHRSUJBGW-PEHGTWAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















